Isotopic Mass Shift (+4.02 Da) Enables SIL-IS Quantification of N-Desmethyl Sorafenib N-Oxide by LC-MS/MS
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exhibits a molecular weight of 470.82 g/mol (C20H10D4ClF3N4O4), yielding a +4.02 Da mass shift relative to its non-deuterated counterpart N-Desmethyl Sorafenib (pyridine)-N-oxide (MW 466.80, C20H14ClF3N4O4) . This mass increment arises from the replacement of four protium atoms with deuterium and is sufficient to fully resolve the internal standard signal from the analyte in triple quadrupole MS/MS selected reaction monitoring (SRM) modes . In contrast, N-Desmethyl Sorafenib-d4 (MW 454.82) lacks the N-oxide oxygen, producing only a +4 Da shift versus N-Desmethyl Sorafenib but failing to match the physicochemical properties — including extraction recovery and chromatographic retention time — of the N-oxide metabolite .
| Evidence Dimension | Molecular weight and mass shift vs. non-deuterated analyte for SIL-IS suitability |
|---|---|
| Target Compound Data | MW 470.82 g/mol; C20H10D4ClF3N4O4; +4.02 Da above non-deuterated N-oxide |
| Comparator Or Baseline | N-Desmethyl Sorafenib (pyridine)-N-oxide (non-deuterated): MW 466.80 g/mol, C20H14ClF3N4O4; N-Desmethyl Sorafenib-d4: MW 454.82 g/mol, C20H10D4ClF3N4O3 |
| Quantified Difference | +4.02 Da vs. non-deuterated N-oxide; +16.00 Da vs. N-Desmethyl Sorafenib-d4 (owing to N-oxide oxygen) |
| Conditions | Molecular weight calculated from molecular formula; confirmed by vendor Certificate of Analysis (TRC brand) |
Why This Matters
The +4 Da mass shift ensures baseline-resolved MS detection between the internal standard and the endogenous analyte, satisfying FDA (2018) and EMA bioanalytical method validation guidelines that require a stable isotope-labeled internal standard to match the analyte's extraction, ionization, and chromatographic behavior while remaining spectrally distinguishable.
